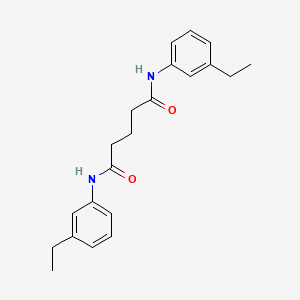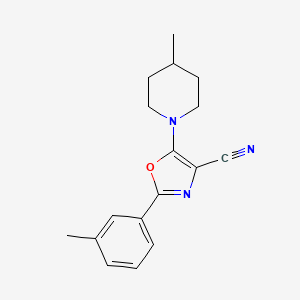![molecular formula C17H16ClN5O B5722646 2-[5-(2-chlorophenyl)tetrazol-2-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5722646.png)
2-[5-(2-chlorophenyl)tetrazol-2-yl]-N-(3,4-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-(2-chlorophenyl)tetrazol-2-yl]-N-(3,4-dimethylphenyl)acetamide is a chemical compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-chlorophenyl)tetrazol-2-yl]-N-(3,4-dimethylphenyl)acetamide typically involves the reaction of 2-chlorobenzonitrile with sodium azide to form 2-chlorophenyl tetrazole. This intermediate is then reacted with 3,4-dimethylaniline and acetic anhydride to yield the final product. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[5-(2-chlorophenyl)tetrazol-2-yl]-N-(3,4-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF for azide substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azide derivatives.
Aplicaciones Científicas De Investigación
2-[5-(2-chlorophenyl)tetrazol-2-yl]-N-(3,4-dimethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-[5-(2-chlorophenyl)tetrazol-2-yl]-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The tetrazole ring plays a crucial role in binding to the active sites of these targets, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- **5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetonitrile
- **5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
Uniqueness
2-[5-(2-chlorophenyl)tetrazol-2-yl]-N-(3,4-dimethylphenyl)acetamide is unique due to its specific substitution pattern on the tetrazole ring and the presence of the dimethylphenyl group
Propiedades
IUPAC Name |
2-[5-(2-chlorophenyl)tetrazol-2-yl]-N-(3,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O/c1-11-7-8-13(9-12(11)2)19-16(24)10-23-21-17(20-22-23)14-5-3-4-6-15(14)18/h3-9H,10H2,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXQCZUCDLOQAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2N=C(N=N2)C3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-bromo-2-chloro-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B5722590.png)



![N-(4-chloro-3-{[(isobutyrylamino)carbonothioyl]amino}phenyl)butanamide](/img/structure/B5722601.png)


![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5722625.png)

![2-chloro-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5722638.png)
![N'-[(5-ethyl-2-thienyl)methylene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5722655.png)
![N'-[2-(4-nitrophenyl)acetyl]benzohydrazide](/img/structure/B5722657.png)


